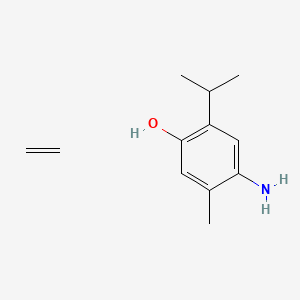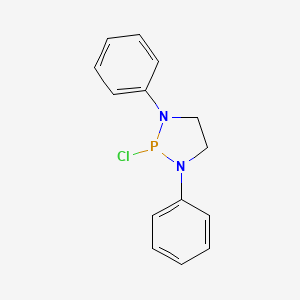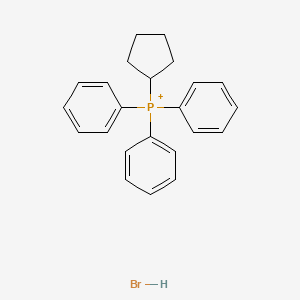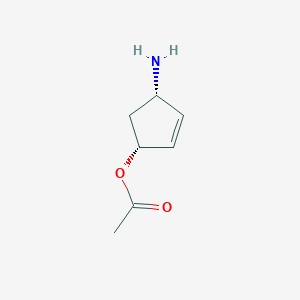
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate: is a stereoisomeric compound with the molecular formula C7H11NO2 It is characterized by the presence of an amino group and an acetate ester on a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the desymmetrization of diacetate to obtain (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate via enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at low temperatures . This intermediate can then be converted to the desired amino compound through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated cyclopentane derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include imines, nitriles, saturated cyclopentane derivatives, and various substituted cyclopentene compounds.
Aplicaciones Científicas De Investigación
rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The acetate group may also play a role in modulating the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to rel-(1R,4S)-4-Aminocyclopent-2-en-1-yl acetate include:
- (1R,4S)-rel-4-Aminocyclopent-2-enecarboxylic acid
- rel-(+)-(1R,4S,10R)-4-hydroxycembra-2E,7E,11Z-trien-20,10-olide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and an acetate ester on a cyclopentene ring
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
[(1R,4S)-4-aminocyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C7H11NO2/c1-5(9)10-7-3-2-6(8)4-7/h2-3,6-7H,4,8H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
NIOCWXLTSTWONK-RQJHMYQMSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@@H](C=C1)N |
SMILES canónico |
CC(=O)OC1CC(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


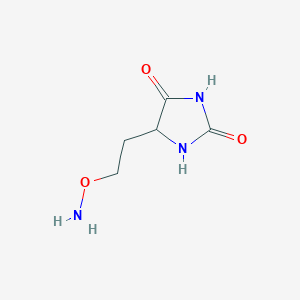
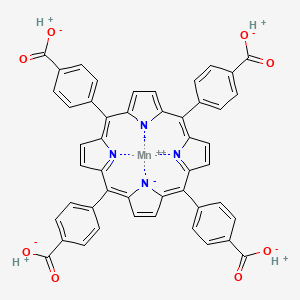

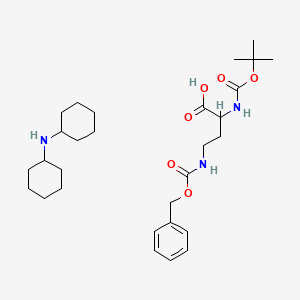
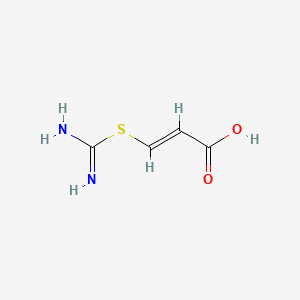
![[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate](/img/structure/B12825571.png)

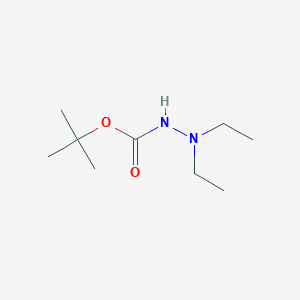
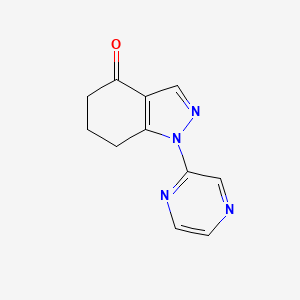
![(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12825620.png)
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
